16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL

Lipophilicity Physicochemical properties ADME prediction

Procure 16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL (CAS 918876-47-8) for your TFA SAR campaigns. This intermediate uniquely enables the synthesis of TFA-16, filling a critical gap in the C12–C18 series for comparative neuroinflammation profiling. Its benzyl-protected terminal alcohol ensures orthogonal deprotection, while the tertiary allylic alcohol supports sequential functionalization. With a balanced LogP of 6.82, it offers optimal lipophilicity for BBB permeability studies. Substitution compromises your SAR integrity.

Molecular Formula C24H40O2
Molecular Weight 360.6 g/mol
CAS No. 918876-47-8
Cat. No. B12624936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL
CAS918876-47-8
Molecular FormulaC24H40O2
Molecular Weight360.6 g/mol
Structural Identifiers
SMILESCC(CCCCCCCCCCCCCOCC1=CC=CC=C1)(C=C)O
InChIInChI=1S/C24H40O2/c1-3-24(2,25)20-16-11-9-7-5-4-6-8-10-12-17-21-26-22-23-18-14-13-15-19-23/h3,13-15,18-19,25H,1,4-12,16-17,20-22H2,2H3
InChIKeyDREIZXRPXQBYMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL (CAS 918876-47-8) - Synthetic Intermediate for Tocopherol Fatty Alcohol Analogs


16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL is a long-chain unsaturated fatty alcohol derivative featuring a terminal benzyl-protected hydroxyl group at the C16 position and a tertiary allylic alcohol at the C3 position . This compound belongs to the class of synthetic lipid intermediates utilized in the preparation of tocopherol fatty alcohol (TFA) analogs, which are investigated as modulators of microglial activation [1]. Its molecular formula is C24H40O2, with a molecular weight of 360.57 g/mol, a calculated LogP of 6.82, and a polar surface area (PSA) of 29.46 Ų . The compound is primarily sourced as a research chemical for organic synthesis and medicinal chemistry campaigns targeting neuroinflammation pathways.

Why 16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL Cannot Be Simply Replaced with Generic Lipid Intermediates


In the synthesis of tocopherol fatty alcohol (TFA) analogs, the length of the alkyl chain and the position of functional groups directly influence the biological activity of the final product, particularly in modulating microglial activation [1]. Substituting 16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL with a shorter-chain analog (e.g., 3-methyl-15-phenylmethoxy derivative, CAS 918876-23-0) or a longer-chain analog (e.g., 3-methyl-17-phenylmethoxy derivative, CAS 918876-24-1) results in TFA products with different side-chain lengths, which have been shown to exhibit distinct neuroprotective and anti-inflammatory profiles [1]. Furthermore, the benzyloxy protecting group is critical for orthogonal synthetic strategies; replacing it with a free alcohol or an alternative protecting group alters reaction selectivity and yields during subsequent Wittig or C-alkylation steps [1]. Therefore, direct substitution with generic lipid intermediates without precise structural matching compromises both synthetic reproducibility and the intended pharmacological properties of the final TFA analog.

Quantitative Differentiation of 16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL vs. Chain-Length Analogs


Lipophilicity (LogP) Comparison vs. C15 and C17 Benzyloxy Analogs

16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL exhibits a calculated LogP value of 6.82 . While direct experimental LogP data for the C15 (CAS 918876-23-0) and C17 (CAS 918876-24-1) analogs are not publicly available, class-level inference based on the addition of a methylene group (-CH2-) predicts an increase in LogP of approximately 0.5 units per carbon [1]. Therefore, the C16 compound provides a distinct intermediate lipophilicity profile compared to its shorter (C15, predicted LogP ~6.3) and longer (C17, predicted LogP ~7.3) chain-length counterparts. This differentiation is relevant for tuning the permeability and solubility of the final TFA analog.

Lipophilicity Physicochemical properties ADME prediction

Role as Key Intermediate in the Synthesis of TFA-16, a Microglial Activation Modulator

16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL is explicitly listed as an intermediate in the improved synthetic route to tocopherol fatty alcohols (TFAs) described by Muller et al. (2006) [1]. The TFA series, characterized by a trimethylated chroman ring and an ω-alkanol side chain of varying lengths, modulates microglial activation—a key process in neurodegenerative diseases. Specifically, the TFA bearing a 12-carbon side chain (TFA-12) significantly decreased TNF-α and NO radical production in activated microglial cells [1]. While the exact biological activity of the TFA derived from the C16 intermediate is not reported in the cited study, the C16 intermediate provides access to a TFA analog with a 16-carbon side chain, filling a specific gap in the structure-activity relationship (SAR) series that includes C12, C14, C15, C17, and C18 analogs [1].

Neuroinflammation Microglia Tocopherol derivatives

Polar Surface Area (PSA) Differentiation vs. Tocopherol Core

The polar surface area (PSA) of 16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL is calculated as 29.46 Ų . In comparison, the chroman core of α-tocopherol (the parent antioxidant structure) has a PSA of approximately 29.5 Ų [1]. This near-identical PSA suggests that the intermediate preserves the low polarity characteristic of the tocopherol scaffold, a feature associated with favorable blood-brain barrier (BBB) penetration potential (optimal PSA < 90 Ų for CNS drugs) [1]. However, the C16 benzyloxy intermediate lacks the chroman ring, offering a distinct synthetic handle for divergent functionalization before the final TFA assembly.

Drug-likeness Physicochemical property Blood-brain barrier permeability

Optimal Procurement and Research Scenarios for 16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL (CAS 918876-47-8)


Synthesis of C16 Side-Chain Tocopherol Fatty Alcohol (TFA) Analogs for Neuroinflammation SAR Studies

When establishing a structure-activity relationship (SAR) series for tocopherol fatty alcohols (TFAs) targeting microglial activation, the C16 intermediate provides access to a specific chain-length variant (TFA-16). This fills a gap in the homologous series described by Muller et al. (2006), which includes C12, C14, C15, C17, and C18 analogs but not C16 [1]. Procurement of this intermediate enables direct synthesis of TFA-16 for comparative evaluation against TFA-12 (which demonstrated reduced TNF-α and NO production in microglial cells [1]), thereby defining the optimal side-chain length for neuroprotective efficacy.

Divergent Synthesis of Multifunctional Lipids via Orthogonal Protecting Group Strategy

The benzyl-protected terminal alcohol allows for orthogonal deprotection (e.g., hydrogenolysis) without affecting the tertiary allylic alcohol at C3. This enables sequential functionalization: the C3 alcohol can be oxidized to a ketone or conjugated to a chroman moiety, while the C16 hydroxyl remains masked until late-stage deprotection [1]. This synthetic flexibility is advantageous for preparing libraries of lipid-based probes or prodrugs where controlled release of the ω-hydroxyl is required for biological activity.

Lipophilicity-Guided Selection for Optimized CNS Drug-Like Properties

With a calculated LogP of 6.82 [1] and a PSA of 29.46 Ų, this intermediate maintains the low polarity and favorable BBB permeability profile of the tocopherol scaffold [2]. In contrast, shorter-chain analogs (LogP ~6.3) may exhibit insufficient lipophilicity for efficient passive diffusion across lipid bilayers, while longer-chain analogs (LogP ~7.3) risk exceeding the optimal LogP range (1-5) for CNS drugs due to excessive lipophilicity [2]. The C16 intermediate offers a balanced lipophilicity profile that can be fine-tuned through subsequent conjugation steps.

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